

# Spectroscopic data (NMR, mass spectrometry) of Lankacyclinol A

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# Spectroscopic Data of Lankacyclinol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lankacyclinol A**, a complex polyketide natural product. The information presented is crucial for the verification, synthesis, and further development of this potent antibiotic. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and visualizes key structural correlations.

### **Chemical Structure**

**Lankacyclinol A** is a 17-membered macrocyclic antibiotic belonging to the lankacidin class. Its intricate structure, featuring multiple stereocenters, has been the subject of extensive synthetic and spectroscopic studies. The definitive structure and stereochemistry were confirmed through total synthesis and detailed NMR analysis.

## **Spectroscopic Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data and high-resolution mass spectrometry (HRMS) data for **Lankacyclinol A**.



# **NMR Spectroscopic Data**

The  ${}^{1}$ H and  ${}^{13}$ C NMR data are essential for the structural elucidation and verification of **Lankacyclinol A**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data for Lankacyclinol A



Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH), Multiplicity, (J in Hz)	
2	48.9	3.58 (dq, 6.9, 2.3)	
3	131.5	5.62 (dd, 15.5, 8.8)	
4	125.9 5.89 (dd, 15.5, 9.9)		
5	134.2	5.95 (t, 10.8)	
6	128.4	6.42 (t, 11.3)	
7	132.8	5.51 (dd, 15.0, 7.2)	
8	39.8	2.51 (m)	
9	135.2	5.41 (d, 9.9)	
10	129.7	5.68 (dd, 15.2, 8.2)	
11	130.8	5.75 (dd, 15.2, 8.2)	
12	70.1	4.15 (t, 6.4)	
13	35.1	1.68 (m), 1.51 (m)	
14	28.9	1.85 (m), 1.75 (m)	
15	73.2	3.81 (m)	
16	171.2	-	
17	208.1	-	
18	53.4	3.18 (q, 7.1)	
19 (2-Me)	15.1	1.18 (d, 6.9)	
20 (8-Me)	12.5	1.71 (s)	
21 (18-Me)	14.9	1.12 (d, 7.1)	
22 (Lactyl-1')	175.4	-	
23 (Lactyl-2')	69.1	4.21 (q, 6.8)	
24 (Lactyl-3')	20.8	1.35 (d, 6.8)	



NH	-	7.35 (d, 8.5)

Data compiled from synthetic studies and structural elucidation reports.

## **Mass Spectrometry Data**

High-resolution mass spectrometry provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for Lankacyclinol A

Ionization Mode	Adduct	Calculated m/z	Observed m/z	Molecular Formula
ESI+	[M+H]+	504.2965	504.2960	C27H42NO8
ESI+	[M+Na]+	526.2784	526.2779	C27H41NNaO8

ESI = Electrospray Ionization

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Lankacyclinol A**, based on common practices in natural product chemistry.

## **NMR Spectroscopy**

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, given the complexity of the molecule.
- Sample Preparation: **Lankacyclinol A** is typically dissolved in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD). A concentration of 5-10 mg in 0.5 mL of solvent is generally sufficient.
- ¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine chemical shifts and coupling constants.



- ¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms.
- 2D NMR: A suite of two-dimensional NMR experiments is crucial for the complete structural assignment. These include:
  - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
     correlations between protons and carbons, which is essential for assembling the molecular framework.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

### **Mass Spectrometry**

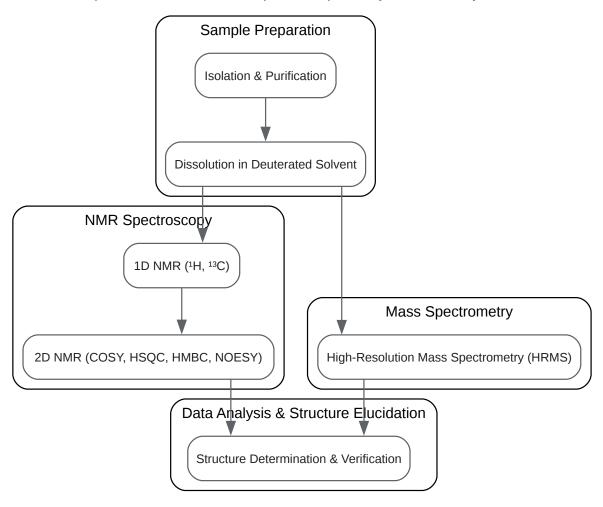
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
   Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
- Sample Preparation: A dilute solution of **Lankacyclinol A** in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
- Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe protonated ([M+H]+) and sodiated ([M+Na]+) adducts. The high resolution and mass accuracy of the instrument allow for the confident determination of the elemental composition.

# **Mandatory Visualizations**

The following diagrams illustrate the experimental workflow and key structural correlations for **Lankacyclinol A**.

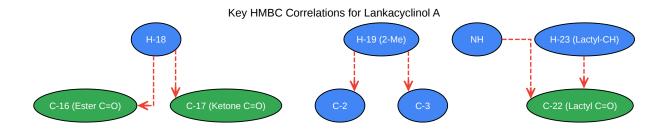


#### Experimental Workflow for Spectroscopic Analysis of Lankacyclinol A



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#### Experimental Workflow for Spectroscopic Analysis of Lankacyclinol A





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#### Key HMBC Correlations for Lankacyclinol A

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